2,4-Dimethylpentan-3-amine hydrochloride
Description
Contextual Significance as a Chiral Amine Derivative
Chiral amines are of paramount importance in the fields of pharmaceuticals, agrochemicals, and materials science. researchgate.net Their significance stems from the fact that the biological activity of many molecules is dependent on their specific three-dimensional arrangement, or stereochemistry. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different physiological effects. Consequently, the ability to synthesize enantiomerically pure compounds is a critical aspect of modern chemistry.
Chiral amines, such as 2,4-Dimethylpentan-3-amine (B1215981), can be utilized as chiral auxiliaries or resolving agents in asymmetric synthesis. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. After the stereoselective step, the auxiliary is removed, having imparted its chirality to the target molecule. As resolving agents, chiral amines can be used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts, which have different physical properties and can be separated by techniques like crystallization.
Overview of Key Academic Research Trajectories
Academic research involving 2,4-Dimethylpentan-3-amine hydrochloride has primarily focused on its synthesis and its application as a precursor in the development of novel compounds.
One notable area of investigation is its synthesis via the reductive amination of 2,4-dimethylpentanone. acs.org This method involves the reaction of the ketone with an amine source, followed by reduction of the resulting imine to form the desired amine. acs.org
Furthermore, 2,4-Dimethylpentan-3-amine has been employed in the synthesis of aromatic amides and ureas that function as flavor modifiers. d-nb.infogoogle.comgoogle.com In this context, the amine is reacted with various carboxylic acids or their derivatives to produce amides that can enhance sweet and umami tastes. d-nb.infogoogle.comgoogle.com This application highlights the compound's utility in the field of food chemistry and sensory science.
Fundamental Structural Features and Stereochemical Considerations
The structure of 2,4-Dimethylpentan-3-amine is characterized by a five-carbon pentane (B18724) backbone with methyl groups at the second and fourth positions, and an amine group at the third position. The presence of chiral centers at the C2 and C4 positions, as well as the C3 position to which the amine is attached, gives rise to multiple possible stereoisomers.
The stereochemistry of this amine is a critical factor in its potential applications, particularly in asymmetric synthesis. acs.org The spatial arrangement of the bulky isopropyl groups flanking the amine functionality introduces significant steric hindrance. This steric bulk can influence the stereochemical outcome of reactions in which it participates, a property that is often exploited in the design of chiral ligands and catalysts. acs.org While the specific resolution of 2,4-Dimethylpentan-3-amine enantiomers is not extensively detailed in the available literature, the principles of chiral resolution via diastereomeric salt formation with chiral acids like tartaric acid are well-established for similar amines. researchgate.net
Interactive Data Tables
Below are tables summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₇H₁₈ClN |
| Molecular Weight | 151.68 g/mol |
| CAS Number | 4083-58-3 |
| Compound Name | Synonyms |
| This compound | 3-Amino-2,4-dimethylpentane hydrochloride |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4-dimethylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-5(2)7(8)6(3)4;/h5-7H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIHJFZXLHVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 2,4-Dimethylpentan-3-amine (B1215981) and its Salts
Achieving stereocontrol in the synthesis of 2,4-Dimethylpentan-3-amine is crucial for applications where specific enantiomers or diastereomers are required. This is accomplished through various asymmetric synthesis techniques.
A primary route to chiral amines involves the asymmetric reduction of imine or oxime intermediates derived from the corresponding ketone. The synthesis begins with the reaction of 2,4-dimethylpentan-3-one with ammonia (B1221849) or hydroxylamine (B1172632) to form an imine or oxime, respectively. This intermediate is then reduced. The stereoselectivity of the reduction is directed by a chiral auxiliary or a chiral reducing agent.
One established class of reagents for this purpose is chiral boranes. lookchem.com For instance, chiral borane-based reducing agents have been effectively used for the enantioselective reduction of oxime ethers. mdma.ch While specific data for 2,4-dimethylpentan-3-one is not detailed in the literature, the general methodology is well-established for structurally similar hindered aliphatic ketones. The process involves the use of a stoichiometric amount of a chiral borane (B79455) reagent, which delivers a hydride to one face of the C=N double bond preferentially, leading to an excess of one enantiomer of the resulting amine.
Table 1: Conceptual Asymmetric Reduction of 2,4-Dimethylpentan-3-one Derivatives This table illustrates the general principle of asymmetric reduction as applied to the synthesis of 2,4-Dimethylpentan-3-amine.
| Intermediate | Chiral Reagent Type | Expected Outcome |
| 2,4-Dimethylpentan-3-imine | Chiral Borane | Enantiomerically enriched 2,4-Dimethylpentan-3-amine |
| 2,4-Dimethylpentan-3-one oxime | Chiral Borohydride | Enantiomerically enriched 2,4-Dimethylpentan-3-amine |
Catalytic Enantioselective Routes
Catalytic methods offer a more atom-economical approach to stereoselective synthesis. These routes typically involve the asymmetric hydrogenation or transfer hydrogenation of an imine intermediate in the presence of a chiral metal catalyst. Transition metal complexes, particularly those of rhodium, iridium, and ruthenium, coordinated with chiral ligands are highly effective for this transformation.
The process involves the in-situ formation of the imine from 2,4-dimethylpentan-3-one and an ammonia source, which is then hydrogenated under pressure. The chiral catalyst coordinates to the imine and facilitates the delivery of hydrogen to a specific face, thereby generating the chiral amine with high enantiomeric excess (ee). The development of such catalytic reductions for imines has been a significant area of research, with many systems achieving excellent enantioselectivities for a range of substrates. mdma.ch
Biocatalytic Approaches for Amine Synthesis
Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exceptional levels of stereocontrol.
Enzymes, particularly amine dehydrogenases (AmDHs) and other oxidoreductases, are capable of catalyzing the reductive amination of carbonyl compounds. researchgate.net Amine dehydrogenases utilize an ammonia source to convert a ketone directly into a chiral amine, using a cofactor such as NAD(P)H for the reduction. researchgate.net This approach is highly attractive as it can generate amines with excellent enantioselectivity. frontiersin.org
While the direct biocatalytic conversion of 2,4-dimethylpentan-3-one or its oxime has not been specifically reported, the substrate scope of engineered AmDHs is continually expanding. researchgate.net These enzymes have proven effective for the synthesis of other short-chain chiral amines from their corresponding ketones. frontiersin.org The conversion of oximes can also be achieved using specific enzyme classes, providing another potential biocatalytic route to 2,4-Dimethylpentan-3-amine. mdpi.com
Table 2: Potential Biocatalytic Routes to 2,4-Dimethylpentan-3-amine This table outlines enzymatic strategies applicable to amine synthesis.
| Enzyme Class | Substrate | Reaction Type | Potential Product |
| Amine Dehydrogenase (AmDH) | 2,4-Dimethylpentan-3-one | Reductive Amination | (R)- or (S)-2,4-Dimethylpentan-3-amine |
| Transaminase (TA) | 2,4-Dimethylpentan-3-one | Transamination | (R)- or (S)-2,4-Dimethylpentan-3-amine |
| Oxime Reductase | 2,4-Dimethylpentan-3-one oxime | Reduction | 2,4-Dimethylpentan-3-amine |
Reactivity and Functionalization of the Amine Moiety
The chemical behavior of 2,4-Dimethylpentan-3-amine is dictated by the lone pair of electrons on the nitrogen atom of its primary amine group, which makes it both basic and nucleophilic. libretexts.org
As a primary amine, 2,4-Dimethylpentan-3-amine is expected to undergo a variety of well-characterized chemical reactions. hmdb.canumberanalytics.com These transformations allow for its use as a building block in the synthesis of more complex molecules.
Salt Formation: Being basic, the amine readily reacts with acids like hydrochloric acid (HCl) to form the corresponding ammonium (B1175870) salt, 2,4-dimethylpentan-3-amine hydrochloride. These salts are typically water-soluble crystalline solids. ncert.nic.in
N-Alkylation: The amine can act as a nucleophile and react with alkyl halides in an SN2 reaction to form secondary and tertiary amines, and eventually quaternary ammonium salts. ncert.nic.inmsu.edu However, this reaction can be difficult to control and often yields a mixture of products. msu.edu
N-Acylation: Primary amines react with acid chlorides, anhydrides, or esters in a nucleophilic substitution reaction to form amides. ncert.nic.inbritannica.com This acylation is a robust and common transformation.
Imine Formation: In reaction with aldehydes or ketones, the primary amine undergoes nucleophilic addition followed by dehydration to form an imine (also known as a Schiff base). britannica.com
Carbylamine Reaction: When heated with chloroform (B151607) and a base like potassium hydroxide, primary amines form foul-smelling isocyanides. This reaction serves as a chemical test for primary amines. ncert.nic.in
Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid (HNO₂) to form unstable diazonium salts, which decompose to liberate nitrogen gas and a mixture of carbocation-derived products, including alcohols and alkenes. ncert.nic.inbritannica.com
Reaction with Sulfonyl Chlorides: With arylsulfonyl chlorides such as benzenesulfonyl chloride (Hinsberg's reagent), primary amines form N-substituted sulfonamides. The resulting sulfonamide still has an acidic proton on the nitrogen and is therefore soluble in aqueous alkali. ncert.nic.in
Table 3: Summary of Key Reactions of 2,4-Dimethylpentan-3-amine
| Reagent | Reaction Type | Product Class |
| Hydrochloric Acid | Acid-Base | Ammonium Salt |
| Alkyl Halide | N-Alkylation | Secondary/Tertiary Amine |
| Acid Chloride/Anhydride | N-Acylation | Amide |
| Aldehyde/Ketone | Condensation | Imine (Schiff Base) |
| Chloroform, KOH | Carbylamine Reaction | Isocyanide |
| Nitrous Acid | Diazotization | Alcohols, Alkenes |
| Benzenesulfonyl Chloride | Sulfonylation | N-Substituted Sulfonamide |
Derivatization for Amide and Related Compound Formation
The formation of an amide bond is a cornerstone of organic and medicinal chemistry. 2,4-Dimethylpentan-3-amine can be readily acylated to form a variety of N-(2,4-dimethylpentan-3-yl) amides. The reaction typically involves the coupling of the amine with a carboxylic acid or its activated derivative.
Standard coupling reagents can be employed to facilitate this transformation. For instance, the reaction of 2-iodobenzoic acid with 2,4-dimethylpentan-3-amine in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable organic solvent like dichloromethane, yields N-(2,4-dimethylpentan-3-yl)-2-iodobenzamide. This reaction proceeds at room temperature over several hours.
Similarly, the synthesis of N-(2,4-dimethylpentan-3-yl)-2-methoxy-2-phenylacetamide is achieved by reacting 2,4-dimethylpentan-3-amine with 2-methoxy-2-phenylacetic acid or its derivatives, again utilizing appropriate coupling agents.
Another common method for amide synthesis is the Schotten-Baumann reaction, which can be adapted for 2,4-dimethylpentan-3-amine. This involves the slow addition of the amine to an acyl chloride, such as para- or meta-toluoyl chloride, often in the presence of a base like sodium hydroxide, potassium hydroxide, or pyridine (B92270) to neutralize the hydrogen chloride byproduct.
The following table summarizes representative examples of amide synthesis using 2,4-dimethylpentan-3-amine.
| Carboxylic Acid/Derivative | Coupling Conditions | Amide Product |
|---|---|---|
| 2-Iodobenzoic acid | DCC, DMAP, Dichloromethane | N-(2,4-dimethylpentan-3-yl)-2-iodobenzamide |
| 2-Methoxy-2-phenylacetic acid | Coupling agents | N-(2,4-dimethylpentan-3-yl)-2-methoxy-2-phenylacetamide |
| 4-Methylbenzoyl chloride | Aqueous base (e.g., NaOH) | N-(2,4-dimethylpentan-3-yl)-4-methylbenzamide |
| 3-Methylbenzoyl chloride | Aqueous base (e.g., NaOH) | N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide |
Integration into Multicomponent Reactions for Complex Scaffold Assembly
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The integration of sterically hindered amines like 2,4-dimethylpentan-3-amine into MCRs can be challenging but offers a direct route to novel and diverse chemical scaffolds.
While specific examples of well-known MCRs such as the Ugi or Passerini reactions explicitly employing 2,4-dimethylpentan-3-amine are not extensively documented in peer-reviewed literature, the principles of these reactions suggest its potential participation. The steric bulk of the amine could influence the reaction kinetics and yield, potentially requiring optimized conditions.
The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The initial step involves the formation of an imine between the amine and the aldehyde. The bulky nature of 2,4-dimethylpentan-3-amine might slow down this step.
The Passerini three-component reaction, on the other hand, involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. While this reaction does not directly involve an amine, a related process, the Ugi-Smiles and Passerini-Smiles reactions, can incorporate amine functionalities through post-MCR transformations or by using phenolic components.
A patent for flavoring agents describes a process that suggests the possibility of a multicomponent-type reaction. The synthesis of N-(2,4-dimethylpentan-3-yl)-methylbenzamides can be achieved by reacting the respective methyl benzoic acid and 2,4-dimethylpentan-3-amine in the presence of a tertiary amine, certain isonitriles, and optionally hydroxysuccinimide. This hints at the feasibility of incorporating 2,4-dimethylpentan-3-amine into isocyanide-based MCRs.
The following table outlines the general components of the Ugi and Passerini reactions and the potential role of 2,4-dimethylpentan-3-amine.
| Multicomponent Reaction | Reactants | Product | Potential Role of 2,4-Dimethylpentan-3-amine |
|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | As the amine component, potentially leading to sterically hindered peptide-like structures. |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Not a direct component, but could be incorporated in post-modification strategies of the product. |
Mechanistic Studies of Chemical Transformations, Including C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis, offering more atom-economical and efficient routes to complex molecules. While specific mechanistic studies on the C-H activation of 2,4-dimethylpentan-3-amine are not widely reported, research on its parent alkane, 2,4-dimethylpentane (B89610), provides valuable insights into the reactivity of the C-H bonds within this structural framework.
A study on the cerium-catalyzed C-H functionalization of alkanes utilized 2,4-dimethylpentane as a substrate. This research provides a basis for understanding how the different types of C-H bonds (primary, secondary, and tertiary) in the carbon skeleton of 2,4-dimethylpentan-3-amine might be selectively activated under catalytic conditions. The presence of the amine functionality would likely influence the regioselectivity of such a reaction, potentially directing the catalyst to specific C-H bonds.
The general mechanism of metal-catalyzed C-H activation often involves the coordination of the metal to a directing group, followed by the cleavage of a nearby C-H bond. In the case of 2,4-dimethylpentan-3-amine, the nitrogen atom could serve as an endogenous directing group, facilitating the activation of C-H bonds at the α, β, or even more remote positions.
The table below details the types of C-H bonds present in the 2,4-dimethylpentane skeleton and their potential for activation, which can be extrapolated to the amine derivative.
| Position | Type of C-H Bond | Potential for Activation |
|---|---|---|
| C1, C5, and methyls on C2, C4 | Primary (1°) | Generally less reactive than secondary or tertiary C-H bonds. |
| C2, C4 | Tertiary (3°) | Often more susceptible to radical abstraction and certain catalytic activation pathways. |
| C3 | Tertiary (3°) | In the amine, this is the C-N bond. In the parent alkane, it is a tertiary C-H bond. |
Mechanistic Investigations and Molecular Interaction Studies
Biological Role as an Endogenous Metabolite
Current databases classify 2,4-Dimethylpentan-3-amine (B1215981) as a human metabolite, with some sources indicating its observation in the context of cancer metabolism. nih.gov However, this information is general, and specific, in-depth studies are lacking. The Human Metabolome Database (HMDB) lists its status as "Expected but not Quantified," signifying that while its presence is anticipated in biological systems, it has not been measured or extensively studied. hmdb.ca
Detection and Profiling in Cellular Systems (e.g., Cancer Metabolism)
There is a notable absence of published research detailing the specific detection and profiling of 2,4-Dimethylpentan-3-amine hydrochloride within cellular systems. Methodologies for its quantification in cancer cells or other cell lines, and data from such profiling studies, are not available in the reviewed literature.
In Vitro Metabolic Responses to Environmental Perturbations
No specific studies were identified that investigate the in vitro metabolic responses of this compound to environmental perturbations. Research detailing how its concentration or metabolism changes in response to external stimuli, such as exposure to toxins or alterations in nutrient availability, has not been published.
Analysis of Differential Metabolic Pathways in Cell Line Models
The metabolic pathways involving this compound have not been elucidated. There are no available studies that analyze its differential metabolism in various cell line models, which would be crucial for understanding its functional role in different biological contexts.
Molecular Recognition and Binding Interactions
The exploration of how this compound interacts with biological macromolecules is a critical area of research that currently remains uninvestigated.
Enzyme Interaction Studies and Modulation of Catalytic Activity
There is no available data on the interaction of this compound with any specific enzymes. Consequently, there are no findings on its potential to modulate the catalytic activity of enzymes, whether as an inhibitor, activator, or substrate.
Characterization of Protein-Ligand Binding Affinities
Specific protein targets for this compound have not been identified. Research characterizing the binding affinities of this compound to any protein is absent from the scientific literature. Therefore, no data tables on binding constants (such as Kd or Ki) can be presented.
Selective Interactions with Chiral Receptors
Scientific investigation into the selective interactions of this compound with chiral receptors is a nascent field. As of the current body of publicly available scientific literature, detailed mechanistic studies and comprehensive molecular interaction data for this specific compound remain largely uncharacterized. The inherent chirality of 2,4-dimethylpentan-3-amine, arising from the stereocenter at the third carbon atom, suggests the potential for enantioselective interactions with biological and synthetic chiral receptors. However, empirical data from binding assays, spectroscopic analyses, or computational modeling to elucidate the specifics of such interactions are not presently available in peer-reviewed publications.
The bulky isopropyl groups flanking the amine functionality are predicted to play a significant role in any potential chiral recognition events. These steric features would likely govern the orientation and binding affinity of the individual enantiomers within the chiral pocket of a receptor. It is hypothesized that non-covalent interactions, such as hydrogen bonding from the protonated amine group and van der Waals forces from the alkyl framework, would be the primary drivers of any observed selectivity.
While research on analogous bulky primary amines has demonstrated the importance of steric hindrance and hydrophobic interactions in achieving high levels of enantioselectivity, direct extrapolation of these findings to this compound is speculative without dedicated experimental validation. Future research endeavors would be necessary to fully characterize the chiral recognition capabilities of this compound. Such studies would likely involve the use of techniques like chiral chromatography, nuclear magnetic resonance (NMR) titration, and molecular docking simulations to quantify the binding affinities and elucidate the three-dimensional interaction models of the (R)- and (S)-enantiomers with various chiral selectors.
Due to the absence of published research data, a quantitative analysis of these interactions cannot be provided at this time. The following table is presented as a template for future research findings in this area.
| Chiral Receptor | Enantiomer | Binding Affinity (K_d) | Thermodynamic Parameters (ΔH, ΔS) | Key Interactions Observed (Hypothetical) |
| Data Not Available | (R)-2,4-dimethylpentan-3-amine | N/A | N/A | N/A |
| Data Not Available | (S)-2,4-dimethylpentan-3-amine | N/A | N/A | N/A |
Table 1: Hypothetical Data Table for Chiral Receptor Interactions of 2,4-Dimethylpentan-3-amine Enantiomers
Further investigation is required to populate this and other similar data tables, which will be crucial in understanding the full potential of this compound in applications requiring chiral recognition.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary tools for the structural elucidation of 2,4-Dimethylpentan-3-amine (B1215981) hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-Dimethylpentan-3-amine hydrochloride, both ¹H and ¹³C NMR are utilized to confirm its structure.
In the ¹H NMR spectrum, the protonated amine group (-NH₃⁺) leads to a downfield shift of adjacent protons compared to the free amine. The symmetry of the molecule simplifies the spectrum. The protons of the four methyl groups (C1, C5, and the two methyls of the isopropyl groups) are expected to be diastereotopic, potentially leading to distinct signals, though they may overlap. The methine protons at C2 and C4 would appear as multiplets due to coupling with neighboring protons. The proton at C3, attached to the nitrogen-bearing carbon, would also exhibit a characteristic multiplet.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The chemical shifts are influenced by the electron-withdrawing effect of the protonated amino group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| C1, C1', C5, C5' | ~ 0.9 - 1.1 (m) | ~ 17 - 20 |
| C2, C4 | ~ 1.8 - 2.0 (m) | ~ 30 - 35 |
| C3 | ~ 3.0 - 3.2 (m) | ~ 55 - 60 |
| -NH₃⁺ | ~ 8.0 - 8.5 (br s) | N/A |
Note: Predicted values are based on structure-correlation charts and data for similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. For this compound, the cationic species [C₇H₁₈N]⁺ would be observed. The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
The calculated monoisotopic mass of the cation of 2,4-Dimethylpentan-3-amine is 116.1434 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm).
Table 2: HRMS Data for the Cation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula (cation) | C₇H₁₈N⁺ |
| Calculated Monoisotopic Mass | 116.1434 Da |
Chromatographic Techniques for Purity Assessment and Stereoisomer Analysis
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for analyzing its stereoisomers.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for determining the purity of this compound. A reversed-phase HPLC or UPLC method would typically be employed.
In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid additive such as formic acid or trifluoroacetic acid to ensure the amine remains protonated and to improve peak shape. The compound is detected using a suitable detector, such as a UV detector (if the molecule has a chromophore, which this one does not, necessitating derivatization) or more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The purity is assessed by the relative area of the main peak corresponding to the compound.
Since the C3 atom of 2,4-Dimethylpentan-3-amine is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol. The ratio of the enantiomers is determined by comparing the peak areas in the resulting chromatogram.
Table 3: Illustrative Chiral HPLC Method for 2,4-Dimethylpentan-3-amine Enantiomers
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (after derivatization) or ELSD/CAD |
X-ray Crystallography for Ligand-Receptor Complex Elucidation
X-ray crystallography is a powerful technique that can provide the three-dimensional structure of a molecule at atomic resolution. In the context of medicinal chemistry and pharmacology, this technique is invaluable for elucidating the binding mode of a ligand, such as this compound, within the active site of its biological receptor.
To achieve this, a high-quality crystal of the ligand-receptor complex is required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic positions of both the ligand and the receptor can be determined. This provides crucial insights into the specific molecular interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, that are responsible for the binding affinity and selectivity of the ligand.
As of the current literature, there are no publicly available X-ray crystal structures of this compound in a complex with a biological receptor. The successful crystallization of such a complex would be a significant step in understanding its mechanism of action at a molecular level.
Computational Chemistry and Theoretical Modeling of 2,4 Dimethylpentan 3 Amine Hydrochloride
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods, rooted in solving the Schrödinger equation, provide a powerful lens through which to examine chemical systems.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the molecular and electronic properties of chemical systems, including amine hydrochlorides. nih.govgla.ac.uk This method is favored for its balance of accuracy and computational efficiency.
A DFT study of 2,4-Dimethylpentan-3-amine (B1215981) hydrochloride would begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For such calculations, a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with a basis set such as 6-311++G(d,p). nih.gov The inclusion of diffuse functions and polarization functions in the basis set is crucial for accurately describing the non-covalent interactions and the electronic distribution in a salt.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the distribution of atomic charges, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov For protonated aliphatic amines, quantum chemical calculations can elucidate changes in these properties upon protonation, which influences their interaction with other molecules and surfaces. researchgate.netmdpi.com
Table 1: Hypothetical DFT Calculation Parameters for 2,4-Dimethylpentan-3-amine Hydrochloride
| Parameter | Example Value/Method | Significance |
| Method | Density Functional Theory (DFT) | Balances accuracy and computational cost for molecular systems. |
| Functional | B3LYP | A widely used hybrid functional for accurate energy and geometry predictions. |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution, including polarization and diffuse effects. |
| Calculated Properties | Optimized Geometry (Bond Lengths, Angles), HOMO/LUMO Energies, Mulliken Atomic Charges, Dipole Moment | Describes the molecule's 3D structure, reactivity, and electronic characteristics. |
Transition State Analysis for Reaction Mechanisms
Transition state (TS) analysis is a critical computational technique for elucidating the mechanisms of chemical reactions. It involves locating the saddle point on the potential energy surface that connects reactants to products. For this compound, a key reaction to study would be its thermal dissociation into 2,4-dimethylpentan-3-amine and hydrogen chloride.
Computational methods can be employed to search for the transition state structure of this dissociation. ias.ac.in Techniques such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) methods can be used to find an approximate TS, which is then fully optimized. ias.ac.in A frequency calculation is subsequently performed on the optimized TS structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ias.ac.in
Following the identification of the transition state, Intrinsic Reaction Coordinate (IRC) calculations can be performed. ias.ac.in These calculations map the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This analysis provides a detailed picture of the geometric changes that occur during the reaction.
Thermodynamic and Kinetic Parameter Prediction
Computational chemistry also allows for the prediction of various thermodynamic and kinetic parameters that are crucial for understanding the stability and reactivity of a compound.
Estimation of Dissociation Energies from Spectroscopic Data
While not a purely computational method, the estimation of dissociation energies is often supported by computational spectroscopy. rsc.org For this compound, the key dissociation is that of the ammonium (B1175870) ion to the free amine and a proton. The pKa value is a measure of this dissociation in solution.
Quantum chemical calculations can be used to predict pKa values. These methods typically involve calculating the Gibbs free energy change for the dissociation reaction in the gas phase and then applying a solvation model to account for the effects of the solvent. researchgate.net The accuracy of these predictions can be correlated with experimental values for a series of related aliphatic amines to build a reliable predictive model. researchgate.net
Furthermore, computational methods can simulate vibrational spectra (e.g., infrared and Raman). mdpi.com By comparing computed spectra to experimental data, the vibrational modes can be assigned, and the strength of the N-H...Cl hydrogen bond can be assessed, which is directly related to the dissociation energy of the hydrochloride salt in the solid state.
Calculation of Reaction Rate Constants
The rate constant of a reaction is a measure of its speed. For the thermal dissociation of this compound, the rate constant could be predicted using Transition State Theory (TST). TST relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.
The necessary thermodynamic data for the reactants and the transition state (enthalpy and entropy) can be obtained from the frequency calculations performed in the DFT analysis. The rate constant can then be calculated using the Eyring equation. Such calculations would reveal how the rate of dissociation is affected by temperature. Studies on the reaction kinetics of other amines with radicals, for example, have shown that the protonated and neutral forms can have significantly different reaction rate constants. rsc.org
Table 2: Hypothetical Kinetic Parameters for the Thermal Dissociation of this compound
| Parameter | Symbol | Method of Prediction | Significance |
| Activation Energy | Ea | From DFT transition state calculations | The minimum energy required for the dissociation to occur. |
| Gibbs Free Energy of Activation | ΔG‡ | Calculated from enthalpy and entropy of activation via DFT | Determines the spontaneity of the reaction at the transition state. |
| Reaction Rate Constant | k | Transition State Theory (Eyring Equation) | Quantifies the speed of the dissociation reaction. |
Prediction of Thermochemical Properties
Beyond reaction-specific parameters, computational chemistry can predict a range of fundamental thermochemical properties. For this compound, these would include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°).
No Publicly Available Research on Molecular Docking and Dynamics of this compound
A thorough review of scientific literature and computational chemistry databases has found no specific published research detailing the molecular docking and dynamics simulations of this compound.
Computational chemistry, particularly through methods like molecular docking and molecular dynamics, plays a crucial role in modern drug discovery and materials science. These techniques are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme, at the atomic level. Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Following this, molecular dynamics simulations can provide insights into the stability of these interactions over time, offering a more dynamic picture of the binding process.
Despite the utility of these methods, it appears that this compound has not been the subject of such specific computational studies, or at least, the results of any such research are not available in the public domain. Searches for this compound and its various synonyms in scholarly databases did not yield any papers presenting data on its binding affinity, interaction energies, or dynamic behavior with any specific biological receptors.
Consequently, there are no detailed research findings, data tables of interaction predictions, or specific case studies to report for the "Molecular Docking and Dynamics Simulations for Interaction Prediction" of this compound. The scientific community has yet to publish research in this particular area for this specific compound.
Applications in Specialized Chemical and Biological Research Fields
Utilization as a Chiral Building Block in Asymmetric Synthesis
Chiral amines are fundamental components in the field of asymmetric synthesis, serving as valuable precursors for the synthesis of enantiomerically pure molecules. hmdb.ca These amines can be utilized as chiral auxiliaries, directing the stereochemical outcome of a reaction, or as foundational scaffolds upon which complex chiral molecules are built. wikipedia.orgsigmaaldrich.com In principle, the chiral nature of 2,4-Dimethylpentan-3-amine (B1215981) hydrochloride makes it a candidate for such applications.
The general utility of chiral amines in asymmetric synthesis is well-established. nih.govyale.edu They are integral to the synthesis of many pharmaceuticals and biologically active compounds where a specific stereoisomer is required for therapeutic efficacy. nih.gov However, a thorough review of scientific literature does not yield specific examples or detailed research findings where 2,4-Dimethylpentan-3-amine hydrochloride has been explicitly used as a chiral building block or auxiliary in asymmetric synthesis. The potential for its use remains theoretical and would require dedicated research to establish its efficacy and stereoselectivity in various chemical transformations.
Table 1: Potential Asymmetric Synthesis Applications for Chiral Amines
| Application | Description |
| Chiral Auxiliary | Temporary incorporation into a substrate to direct the stereochemical course of a reaction. |
| Chiral Ligand Synthesis | Used as a precursor to synthesize chiral ligands for asymmetric catalysis. |
| Chiral Reagent | Employed as a stoichiometric or catalytic reagent to induce chirality. |
| Chiral Starting Material | Serves as a foundational block for the total synthesis of complex chiral molecules. |
Development of Novel Chemical Scaffolds for Biological Investigations
The development of novel chemical scaffolds is a cornerstone of medicinal chemistry and chemical biology, providing new frameworks for the design of biologically active molecules. mdpi.com Amines, particularly those with specific stereochemistry and substitution patterns, are frequently incorporated into these scaffolds to explore new chemical space and to interact with biological targets in a defined manner.
While the core structure of 2,4-Dimethylpentan-3-amine could theoretically be integrated into larger molecules to create novel scaffolds, there is a lack of published research detailing the synthesis and biological evaluation of such compounds derived specifically from this compound. The synthesis of heterocyclic compounds, for example, often utilizes amine functionalities and is a significant area of research for developing new therapeutic agents. mdpi.com Future research could explore the incorporation of the 2,4-dimethylpentan-3-amino moiety into various cyclic and acyclic systems to investigate their potential biological activities.
Research into Modulators of Biochemical Pathways
The modulation of biochemical pathways is a key strategy in the discovery of new therapeutics. Small molecules can act as inhibitors or activators of enzymes and receptors, thereby influencing cellular processes. Amines are a common functional group in many biologically active compounds and can play a crucial role in binding to protein targets.
There is no specific research available that investigates this compound as a direct modulator of any particular biochemical pathway. However, derivatives of other amino compounds have been explored as modulators of various biological targets. For instance, certain 3-amino derivatives have been investigated as selective allosteric activators of protein tyrosine phosphatases. mdpi.com This suggests a potential, yet unexplored, avenue for research into derivatives of 2,4-Dimethylpentan-3-amine.
Exploration in Ligand Design for Targeted Delivery Systems (e.g., Ligand-Drug Conjugates)
Targeted delivery systems aim to increase the therapeutic efficacy of drugs while minimizing off-target side effects. This is often achieved by conjugating a drug to a ligand that specifically recognizes and binds to a target on diseased cells. Amines can be used as attachment points for linkers in ligand-drug conjugates or can be part of the targeting ligand itself.
The primary amine group of 2,4-Dimethylpentan-3-amine could potentially be functionalized to attach it to drugs, linkers, or targeting moieties. However, there is no specific mention in the scientific literature of this compound being used in the design of ligands for targeted delivery systems. The general principles of using amine-containing ligands for modifying nanoparticles or other drug delivery vehicles are established, but specific applications of this particular compound are not documented. nih.govmdpi.comsoton.ac.uk
Applications in Molecular Biology Reagent Development (e.g., Polymerase Chain Reaction Compositions)
In the field of molecular biology, various reagents are used to optimize and enhance the performance of techniques like the Polymerase Chain Reaction (PCR). The composition of PCR buffers, for instance, is critical for the fidelity and efficiency of DNA amplification. thermofisher.com
A patent for polymerase chain reaction compositions suggests that various amines or their salts can be included in PCR buffers. google.com The patent indicates that amines such as diethylamine (B46881) hydrochloride, diisopropylamine (B44863) hydrochloride, and dimethylamine (B145610) hydrochloride can be part of these compositions. While this compound is not explicitly named, the inclusion of other amine hydrochlorides in PCR compositions suggests a potential application for this compound in a similar capacity. The function of these amines in the PCR buffer is not fully detailed in the provided information but may relate to pH buffering, stabilization of the DNA polymerase, or influencing the annealing of primers to the DNA template. Further empirical studies would be necessary to determine the specific effects of this compound on PCR performance.
Table 2: Components of a Typical PCR Buffer
| Component | Typical Concentration Range | Function |
| Tris-HCl | 10-50 mM | Maintains pH |
| KCl | 10-50 mM | Facilitates primer annealing |
| MgCl₂ | 1.5-5 mM | Cofactor for DNA polymerase |
| dNTPs | 0.2 mM each | Building blocks for new DNA |
| DNA Polymerase | 1-2.5 units | Synthesizes new DNA strands |
| Potential Amine Additives | Variable | May enhance specificity or yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
